

A Technical Guide to the Spectroscopic Profile of 11-Dodecen-1-ol

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Compound of Interest

Compound Name: 11-Dodecen-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **11-dodecen-1-ol**, a long-chain unsaturated alcohol. The information detailed below includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside Mass Spectrometry (MS) data derived from spectral databases. This document also outlines detailed experimental protocols for obtaining such data and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for **11-dodecen-1-ol**.

Table 1: Predicted ^1H NMR Spectroscopic Data for **11-Dodecen-1-ol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.8	m	1H	H-11
~4.9	m	2H	H-12
~3.6	t	2H	H-1
~2.0	q	2H	H-10
~1.5	m	2H	H-2
~1.3	m	12H	H-3 to H-9
~1.5 (variable)	s (broad)	1H	-OH

Disclaimer: The ^1H NMR data presented is predicted based on established chemical shift values for similar functional groups.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **11-Dodecen-1-ol**

Chemical Shift (δ) ppm	Assignment
~139.2	C-11
~114.1	C-12
~62.9	C-1
~33.8	C-10
~32.7	C-2
~29.5 - 29.1 (multiple peaks)	C-3 to C-8
~25.7	C-9

Disclaimer: The ^{13}C NMR data is predicted based on the analysis of structurally related compounds and known chemical shift effects.

Table 3: Predicted IR Absorption Data for **11-Dodecen-1-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Strong, Broad	O-H stretch
~3077	Medium	=C-H stretch
~2925	Strong	C-H stretch (asymmetric)
~2855	Strong	C-H stretch (symmetric)
~1641	Medium	C=C stretch
~1058	Strong	C-O stretch
~991, ~909	Medium	=C-H bend (out-of-plane)

Disclaimer: The IR absorption data is predicted based on characteristic frequencies of the functional groups present in the molecule.

Table 4: Mass Spectrometry Data for **11-Dodecen-1-ol**

m/z	Relative Intensity	Possible Fragment
166	Low	[M-H ₂ O] ⁺
138	Low	[M-C ₃ H ₆] ⁺
96	Moderate	[C ₇ H ₁₂] ⁺
82	High	[C ₆ H ₁₀] ⁺
68	High	[C ₅ H ₈] ⁺
55	Very High	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Data derived from the NIST WebBook for 11-Dodecenol.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** For a standard ^1H NMR spectrum, dissolve 5-25 mg of **11-dodecen-1-ol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3). For a ^{13}C NMR spectrum, a more concentrated sample of 50-100 mg is recommended. The sample should be prepared in a clean, dry 5 mm NMR tube. It is advisable to filter the sample solution to remove any particulate matter.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
- **^1H NMR Acquisition:**
 - **Experiment:** A standard one-pulse experiment is sufficient.
 - **Parameters:** Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - **Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- **^{13}C NMR Acquisition:**
 - **Experiment:** A proton-decoupled ^{13}C NMR experiment is standard.
 - **Parameters:** A larger number of scans is required compared to ^1H NMR due to the low natural abundance of ^{13}C . A relaxation delay of 2-5 seconds is typically used.
 - **Processing:** Similar to ^1H NMR, the FID is Fourier transformed and the spectrum is processed. Chemical shifts are referenced to the deuterated solvent peak.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** As **11-dodecen-1-ol** is a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to

form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

- Instrumentation: A standard FTIR spectrometer is used.
- Data Acquisition:
 - Parameters: Spectra are typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates or ATR crystal should be acquired first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

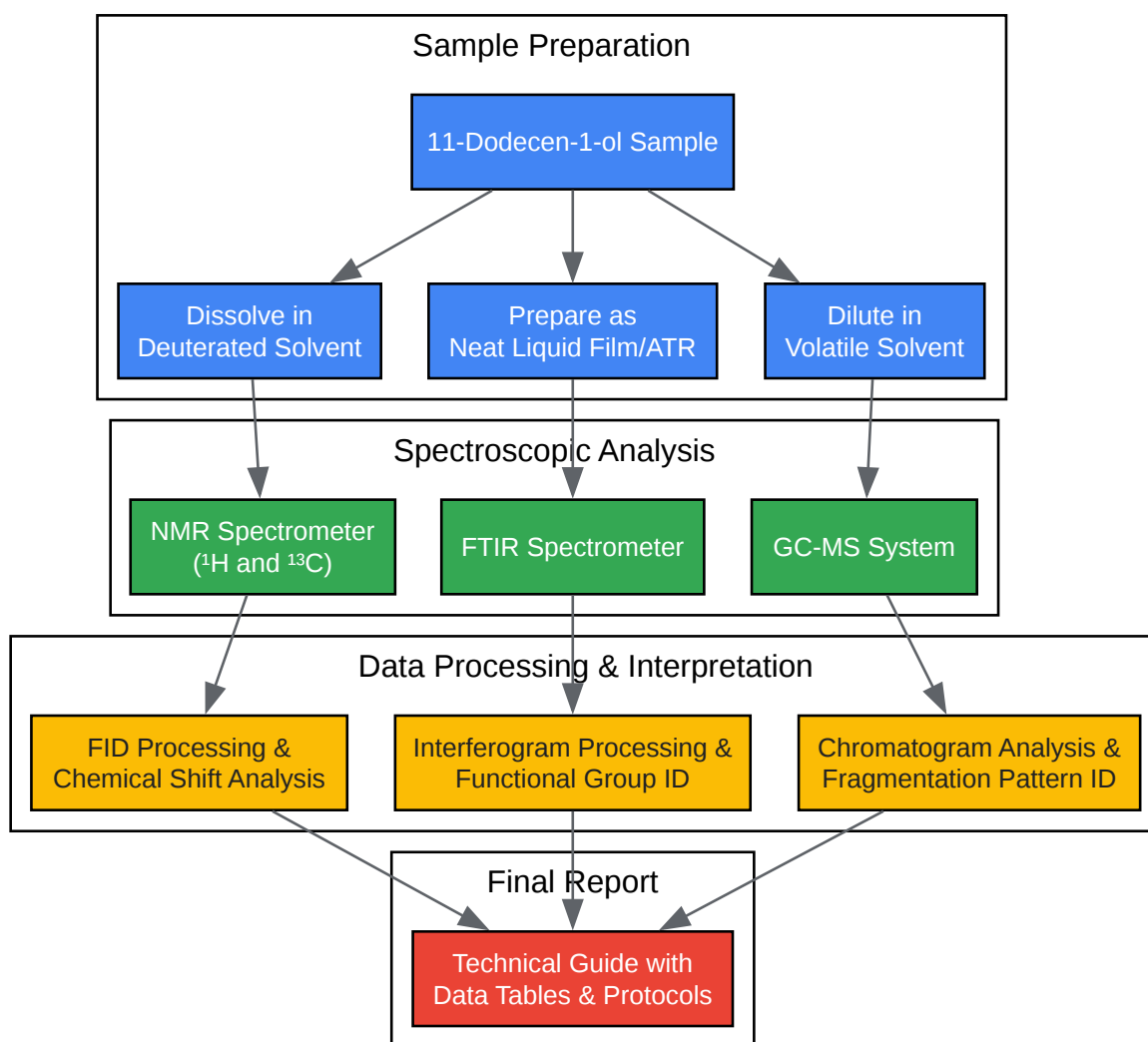
2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **11-dodecen-1-ol** in a volatile organic solvent such as dichloromethane or hexane. The concentration should be in the range of 10-100 $\mu\text{g/mL}$.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- GC Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) is suitable.
 - Injector: Use a split/splitless injector, typically in split mode with a high split ratio to prevent column overloading. The injector temperature is usually set to 250 $^{\circ}\text{C}$.
 - Oven Program: A temperature gradient is used to ensure good separation. A typical program might start at 50 $^{\circ}\text{C}$ for 2 minutes, then ramp up to 280 $^{\circ}\text{C}$ at a rate of 10 $^{\circ}\text{C}/\text{min}$.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
- MS Parameters:

- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of **11-dodecen-1-ol**. The mass spectrum corresponding to this peak is then analyzed for its fragmentation pattern. Identification can be confirmed by comparing the obtained spectrum with a library database (e.g., NIST).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **11-dodecen-1-ol**.



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Caption: Workflow for Spectroscopic Analysis.

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